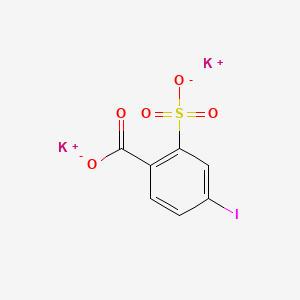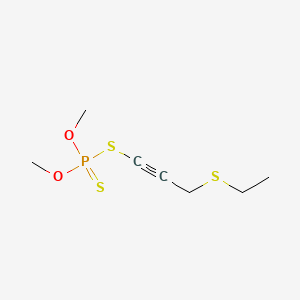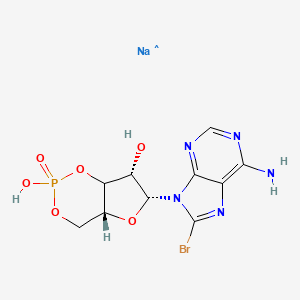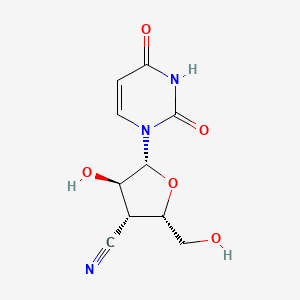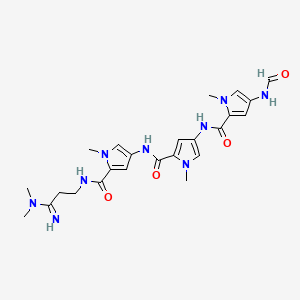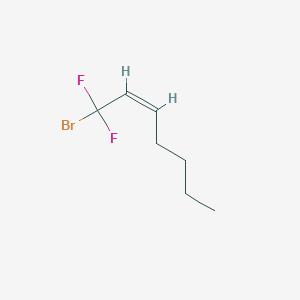
(Z)-1-bromo-1,1-difluorohept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-bromo-1,1-difluorohept-2-ene is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a double bond in its molecular structure. This compound is part of the broader class of halogenated alkenes, which are known for their reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-bromo-1,1-difluorohept-2-ene typically involves the halogenation of hept-2-ene. One common method is the addition of bromine and fluorine atoms to the double bond of hept-2-ene under controlled conditions. This can be achieved through the use of reagents such as N-bromosuccinimide (NBS) and diethylaminosulfur trifluoride (DAST) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes that allow for better control over reaction conditions and yield. The use of automated systems and advanced catalysts can enhance the efficiency and selectivity of the synthesis, making it more viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-bromo-1,1-difluorohept-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form difluoroheptadiene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl4).
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Substitution: Formation of 1,1-difluorohept-2-ene derivatives.
Addition: Formation of 1,1-difluoro-2,3-dibromoheptane.
Elimination: Formation of 1,1-difluoroheptadiene.
Wissenschaftliche Forschungsanwendungen
(Z)-1-bromo-1,1-difluorohept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its potential as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of (Z)-1-bromo-1,1-difluorohept-2-ene involves its interaction with various molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their structure and function. The compound’s double bond also allows it to participate in addition reactions, further expanding its reactivity profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-bromo-1,1-difluorohept-2-ene: The (E)-isomer of the compound, which has different spatial arrangement of the substituents around the double bond.
1-bromo-1,1-difluorohex-2-ene: A similar compound with one less carbon atom in the alkyl chain.
1-chloro-1,1-difluorohept-2-ene: A compound where the bromine atom is replaced by a chlorine atom.
Uniqueness
(Z)-1-bromo-1,1-difluorohept-2-ene is unique due to its specific (Z)-configuration, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both bromine and fluorine atoms also imparts distinct chemical properties, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C7H11BrF2 |
|---|---|
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
(Z)-1-bromo-1,1-difluorohept-2-ene |
InChI |
InChI=1S/C7H11BrF2/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3/b6-5- |
InChI-Schlüssel |
LQSFBLRBYQAEKS-WAYWQWQTSA-N |
Isomerische SMILES |
CCCC/C=C\C(F)(F)Br |
Kanonische SMILES |
CCCCC=CC(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



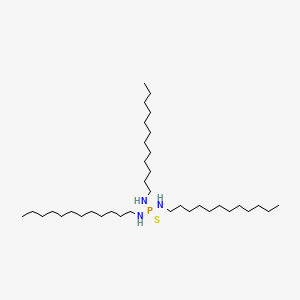


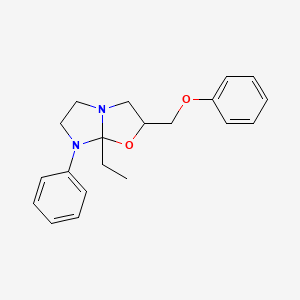



![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
